N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various physiological processes and disease states, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in the production of purines and pyrimidines, which are essential for DNA synthesis .
Pharmacokinetics
The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of food in the stomach .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound inhibits the production of essential components of bacterial DNA, thereby preventing bacterial reproduction .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene. This reaction proceeds under mild conditions and yields the desired benzothiophene derivative.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-substituted benzothiophene with propane-1-sulfonyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: Benzothiophene derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The specific compound may exhibit similar activities and could be explored for drug development.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and solar cells. The compound’s unique structure may make it suitable for such applications.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, potentially leading to the discovery of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide is unique due to the presence of both the hydroxyethyl and sulfonamide groups. These functional groups may confer distinct chemical and biological properties, making the compound a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-2-7-19(16,17)14-8-12(15)11-9-18-13-6-4-3-5-10(11)13/h3-6,9,12,14-15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKZBNZOGLIRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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